(E)-N-[(3-Bromo-2-fluorophenyl)methylidene]hydroxylamine
Description
“(E)-N-[(3-Bromo-2-fluorophenyl)methylidene]hydroxylamine” is a Schiff base derivative characterized by an (E)-configured imine group (C=N) formed between hydroxylamine and a 3-bromo-2-fluorobenzaldehyde precursor. The compound belongs to the arylaldoxime family, where the aromatic ring is substituted with bromine and fluorine atoms at the 3- and 2-positions, respectively. The addition of a fluorine atom in the ortho position may enhance steric hindrance and alter intermolecular interactions compared to simpler brominated analogs.
Properties
IUPAC Name |
(NE)-N-[(3-bromo-2-fluorophenyl)methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO/c8-6-3-1-2-5(4-10-11)7(6)9/h1-4,11H/b10-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIWEEPJDGUIDT-ONNFQVAWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Br)F)/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (E)-N-[(3-Bromo-2-fluorophenyl)methylidene]hydroxylamine typically involves the condensation reaction between 3-bromo-2-fluorobenzaldehyde and hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, in an appropriate solvent like ethanol. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
(E)-N-[(3-Bromo-2-fluorophenyl)methylidene]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(E)-N-[(3-Bromo-2-fluorophenyl)methylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N-[(3-Bromo-2-fluorophenyl)methylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bromo and fluoro substituents can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The 3-bromo-2-fluoro substitution pattern in the target compound introduces both steric and electronic effects. Bromine (electron-withdrawing via inductive effect) and fluorine (high electronegativity, small atomic radius) may synergistically increase the electrophilicity of the imine group, enhancing reactivity in nucleophilic additions or coordination to metals compared to monosubstituted analogs .
- Synthesis : While direct synthesis data for the target compound are unavailable, related arylaldoximes are synthesized via condensation of hydroxylamine with substituted benzaldehydes. The high yields (84–91%) for nitro- and trifluoromethyl-substituted analogs suggest that halogenated derivatives could be similarly accessible .
Physicochemical and Thermal Behavior
compares the thermal stability of hydroxylamine derivatives, noting that substituents and counterions significantly influence decomposition profiles. For example:
- Hydroxylamine hydrochloride (H₂NOH·HCl): Decomposes exothermically above 50°C, releasing HCl and forming NH₂OH .
- Hydroxylamine sulfate ((H₂NOH)₂·H₂SO₄): More stable than the hydrochloride, with decomposition initiating near 100°C .
However, the electron-withdrawing nature of Br and F may lower thermal stability by weakening the C=N bond, analogous to nitro-substituted derivatives .
Crystallographic and Hydrogen-Bonding Trends
describes the crystal structure of a pyrazole-containing hydroxylamine derivative, highlighting O—H···N hydrogen bonds that stabilize tetrameric assemblies. The target compound’s fluorine atom may participate in weak C—F···H or F···π interactions, influencing packing efficiency and crystal morphology compared to non-fluorinated analogs .
Notes
- Synthetic Potential: The target compound could serve as a precursor for carboximidoyl chlorides or heterocycles (e.g., 1,3-oxazines), leveraging its halogenated aromatic core for further functionalization .
- Research Gaps : Direct experimental data on the target compound’s thermal stability, biological activity, and crystallography are needed to validate hypotheses derived from structural analogs.
Biological Activity
(E)-N-[(3-Bromo-2-fluorophenyl)methylidene]hydroxylamine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including anticancer properties, enzyme inhibition, and other therapeutic potentials based on recent research findings.
Chemical Structure and Properties
The compound features a hydroxylamine functional group attached to a substituted phenyl ring, which plays a crucial role in its biological interactions. The presence of bromine and fluorine atoms may influence its reactivity and selectivity towards biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxime derivatives, including hydroxylamines. For instance, compounds structurally similar to (E)-N-[(3-Bromo-2-fluorophenyl)methylidene]hydroxylamine have shown promising results against various cancer cell lines.
- Inhibition of Kinases : A study demonstrated that oxime derivatives exhibit inhibitory effects on several kinases associated with cancer progression. Notably, the compound showed significant activity against GSK-3α/β with an IC50 of 0.022 µM, CDK1 at 0.18 µM, and FLT3 at 0.033 µM, indicating strong potential for further development as an anticancer agent .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes is another area of interest:
- Inhibition of PI3K Pathway : The PI3K pathway is critical in cancer biology, and compounds similar to (E)-N-[(3-Bromo-2-fluorophenyl)methylidene]hydroxylamine have been shown to inhibit PI3K isoforms effectively, with IC50 values ranging from 0.012 to 1.3 µM across different isoforms .
Antimicrobial Activity
In addition to its anticancer properties, there is emerging evidence suggesting that hydroxylamines may possess antimicrobial activity:
- Antibacterial Effects : Some studies indicate that oxime derivatives can exhibit antibacterial properties against various pathogens, although specific data on (E)-N-[(3-Bromo-2-fluorophenyl)methylidene]hydroxylamine remains limited .
Case Studies
A notable case study examined the effects of hydroxylamine derivatives on human cancer cell lines:
- Study Overview : Researchers evaluated the cytotoxicity of several hydroxylamine compounds against human colorectal carcinoma (HCT-116) and lung cancer (A549) cells. Results indicated that certain derivatives led to significant reductions in cell viability, showcasing their potential as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
